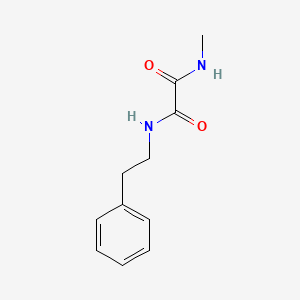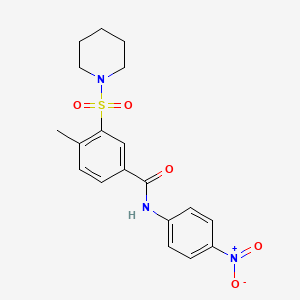
ethyl 4-phenyl-1-piperazinecarboxylate
Descripción general
Descripción
Ethyl 4-phenyl-1-piperazinecarboxylate, also known as PEP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and ethanol. PEP is widely used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Novel Insecticides Development
Ethyl 4-phenyl-1-piperazinecarboxylate derivatives have been explored for their potential in insecticide development. A study demonstrated that derivatives of this compound displayed growth-inhibiting and larvicidal activities against the armyworm, Pseudaletia separata (Cai et al., 2010).
Antibacterial and Antifungal Applications
Piperazine derivatives, closely related to ethyl 4-phenyl-1-piperazinecarboxylate, have shown significant antibacterial and antifungal activities. These compounds were evaluated for their efficacy in vitro against various pathogens (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds using ethyl 4-phenyl-1-piperazinecarboxylate derivatives has been conducted. For instance, a method for synthesizing 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines using a domino three-component process has been developed (Fang, Fang, & Cheng, 2012).
Structural Analysis in Complex Formation
Ethyl 4-phenyl-1-piperazinecarboxylate has been used in studies analyzing the structural formation of complexes with various metals like Ni(II), Zn(II), and Cd(II). Such studies contribute to the understanding of complex formation in chemistry (Prakash et al., 2014).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, has been studied. Such research helps in understanding the molecular and crystal structure of these compounds (Faizi, Ahmad, & Golenya, 2016).
Neuroprotective Applications
A derivative of ethyl 4-phenyl-1-piperazinecarboxylate, SP-04, was synthesized and evaluated for neuroprotective properties, potentially useful in the treatment of Alzheimer's disease. The compound exhibited properties like acetylcholinesterase inhibition and protection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).
Corrosion Inhibition
Derivatives of ethyl 4-phenyl-1-piperazinecarboxylate have been investigated as corrosion inhibitors for mild steel in HCl. Studies have shown these compounds to be effective in mitigating corrosion, adding value to industrial applications (Chen et al., 2021).
Radiopharmaceutical Research
Ethyl 4-phenyl-1-piperazinecarboxylate derivatives have been used in radiopharmaceutical research, particularly in the development of PET radioligands for studying serotonergic neurotransmission (Plenevaux et al., 2000).
Central Pharmacological Activity
Research into the central pharmacological activity of new piperazine derivatives, such as 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, has shown potential anxiolytic-like activity in animal models, suggesting implications for mental health treatment (de Brito et al., 2012).
Propiedades
IUPAC Name |
ethyl 4-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYPRULMVTRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenylpiperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
